Chemical properties and structure of (5-Chloro-2-methylphenyl)hydrazine
Chemical properties and structure of (5-Chloro-2-methylphenyl)hydrazine
An In-Depth Technical Guide to (5-Chloro-2-methylphenyl)hydrazine: Synthesis, Properties, and Applications
Introduction
(5-Chloro-2-methylphenyl)hydrazine is a substituted aromatic hydrazine that serves as a crucial intermediate and building block in synthetic organic chemistry. Its unique structural arrangement, featuring a hydrazine moiety ortho to a methyl group and para to a chlorine atom on a benzene ring, imparts specific reactivity and properties that are highly valued in the synthesis of complex heterocyclic structures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's chemical properties, structure, synthesis, reactivity, and applications, with a focus on its role in the creation of pharmacologically relevant molecules. The presence of chlorine, a common halogen in pharmaceuticals, highlights its importance in medicinal chemistry for modulating the electronic and lipophilic properties of target compounds.[1]
Chemical Identity and Structure
The structural identity of (5-Chloro-2-methylphenyl)hydrazine is defined by its specific arrangement of functional groups on the phenyl ring. The hydrazine group (-NHNH₂) is the primary site of reactivity, while the methyl and chloro substituents influence the steric and electronic characteristics of the molecule.
The compound is most commonly handled and stored as its hydrochloride salt for improved stability.[2][3][4] This guide will primarily discuss the properties of the free base but will reference the hydrochloride salt where relevant, particularly in the context of synthesis and handling.
| Identifier | Value |
| IUPAC Name | (5-chloro-2-methylphenyl)hydrazine[5] |
| CAS Number | 94447-40-2 (Free Base)[5] |
| 5446-17-3 (Hydrochloride Salt)[2][3][4][6] | |
| Molecular Formula | C₇H₉ClN₂ (Free Base)[5][7] |
| C₇H₁₀Cl₂N₂ or C₇H₉ClN₂·HCl (Hydrochloride Salt)[2][3] | |
| Molecular Weight | 156.61 g/mol (Free Base)[5] |
| 193.07 g/mol (Hydrochloride Salt)[2][3][4] | |
| SMILES | CC1=C(NN)C=C(Cl)C=C1 (Free Base)[5][7] |
| CC1=C(C=C(C=C1)Cl)NN.Cl (Hydrochloride Salt)[2] | |
| InChIKey | XVFXJNWHUFWYMQ-UHFFFAOYSA-N (Free Base)[5][7] |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of (5-Chloro-2-methylphenyl)hydrazine are critical for its handling, storage, and application in synthesis. Due to the inherent reactivity of hydrazines, they are often sensitive to air and light.
| Property | Value / Description |
| Appearance | Typically a solid at room temperature.[8] |
| Storage | Recommended to be stored at 2-8°C under an inert atmosphere (e.g., nitrogen) to prevent degradation.[2][3] |
| Solubility | The hydrochloride salt is soluble in water.[9] |
| Stability | The compound, particularly the free base, can be sensitive to air and light. The hydrochloride salt offers enhanced stability.[10] |
Spectroscopic Profile (Expected)
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons, the methyl protons (a singlet around 2.2-2.4 ppm), and the hydrazine protons (broad signals which may be exchangeable with D₂O). The aromatic protons would exhibit coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
IR Spectroscopy: Key absorption bands would include N-H stretching vibrations (typically in the 3200-3400 cm⁻¹ region), C-H stretching for the aromatic and methyl groups (around 2850-3100 cm⁻¹), and C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹).[11]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (156.61 for the free base), with a characteristic isotopic pattern (approximately 3:1 ratio for M⁺ and M+2⁺ peaks) due to the presence of the chlorine atom.[12]
Synthesis and Key Reactions
(5-Chloro-2-methylphenyl)hydrazine is typically synthesized from its corresponding aniline, 5-chloro-2-methylaniline, through a two-step process involving diazotization followed by reduction. This is a standard and reliable method for preparing aryl hydrazines.
General Synthetic Workflow
The process begins with the formation of a diazonium salt from the starting aniline under cold conditions, which is then immediately reduced to the target hydrazine hydrochloride.
Caption: Synthetic pathway for (5-Chloro-2-methylphenyl)hydrazine HCl.
Key Reactions and Applications
The synthetic utility of (5-Chloro-2-methylphenyl)hydrazine stems from the reactivity of the hydrazine functional group.
-
Hydrazone Formation: It readily condenses with aldehydes and ketones to form the corresponding hydrazones. This reaction is fundamental and often the first step in constructing more complex heterocyclic systems.[13]
-
Fischer Indole Synthesis: As a substituted arylhydrazine, it is a key precursor for the Fischer indole synthesis. Reaction with a suitable ketone or aldehyde under acidic conditions leads to the formation of substituted indole derivatives, which are core scaffolds in many pharmaceuticals.
-
Pyrazole Synthesis: It can react with 1,3-dicarbonyl compounds or their equivalents to yield substituted pyrazoles, another important class of heterocyclic compounds with diverse biological activities.
-
Drug Discovery: Hydrazine derivatives are integral to the development of various therapeutic agents.[14] They are used to synthesize compounds targeting a wide range of diseases, and the specific substitution pattern of (5-Chloro-2-methylphenyl)hydrazine makes it a valuable intermediate for creating new chemical entities with potential anticancer or antimicrobial properties.[15]
Experimental Protocol: Synthesis
This section provides a detailed, step-by-step methodology for the laboratory synthesis of (5-Chloro-2-methylphenyl)hydrazine hydrochloride, adapted from a general procedure for aryl hydrazine synthesis.[16]
Objective: To synthesize (5-Chloro-2-methylphenyl)hydrazine hydrochloride from 5-chloro-2-methylaniline.
Materials:
-
5-chloro-2-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride (SnCl₂)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Aniline Dissolution: In the three-necked flask, dissolve the starting aniline (e.g., 3 mmol) in aqueous HCl (e.g., 6 M) and cool the mixture to -5 °C using an ice-salt bath.[16]
-
Diazotization: Prepare a solution of sodium nitrite (e.g., 3.3 mmol) in a minimal amount of cold water. Add this solution dropwise to the cold aniline solution while vigorously stirring, ensuring the temperature remains below 0 °C. Stir the resulting mixture for an additional 30 minutes at this temperature.[16]
-
Reduction: In a separate beaker, prepare a solution of tin(II) chloride (e.g., 7.5 mmol) in concentrated HCl.[16] Add this reducing solution dropwise to the cold diazonium salt mixture. The addition should be controlled to maintain the low temperature.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1 hour. A precipitate of the hydrazine hydrochloride should form.[16]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold dilute HCl solution to remove any unreacted starting materials or byproducts.[16]
-
Drying: Dry the collected solid product under vacuum to yield (5-Chloro-2-methylphenyl)hydrazine hydrochloride. The product can often be used in subsequent steps without further purification.[16]
Safety and Handling
Substituted hydrazines and their salts require careful handling due to their potential toxicity. Always consult the latest Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]
-
Engineering Controls: All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][17]
-
Toxicity: Hydrazines as a class are toxic if swallowed, inhaled, or absorbed through the skin.[18][19] They can cause skin and eye irritation and may cause an allergic skin reaction.[9] Some hydrazines are suspected of causing genetic defects and may cause cancer.[18]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[3][17][18] Keep away from strong oxidizing agents and incompatible materials.[10]
-
First Aid: In case of exposure, seek immediate medical attention. For skin contact, wash off immediately with plenty of water.[9] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[9][17] If swallowed, rinse the mouth and call a poison control center or doctor immediately.[9]
Conclusion
(5-Chloro-2-methylphenyl)hydrazine is a synthetically valuable compound whose utility is rooted in the versatile reactivity of its hydrazine moiety. The presence of chloro and methyl substituents on the phenyl ring provides a specific chemical signature that is leveraged in the design and synthesis of targeted molecules, particularly in the pharmaceutical industry. Proper understanding of its properties, synthesis, and handling is essential for its effective and safe use in a research and development setting. As a key intermediate, it continues to be an important tool for chemists exploring new frontiers in heterocyclic chemistry and drug discovery.
References
- ChemScene. (n.d.). 5446-17-3 | (5-Chloro-2-methylphenyl)hydrazine hydrochloride.
- Matrix Fine Chemicals. (n.d.). (5-CHLORO-2-METHYLPHENYL)HYDRAZINE | CAS 94447-40-2.
- Lab-Chemicals.Com. (n.d.). (5-Chloro-2-methylphenyl)hydrazine hydrochloride, 97%.
- Manchester Organics. (n.d.). (5-Chloro-2-methyl-phenyl)hydrazine hydrochloride | 5446-17-3.
- PubChemLite. (n.d.). (5-chloro-2-methylphenyl)hydrazine (C7H9ClN2).
- Hairui Chemical. (n.d.). (5-chloro-2-methyl-phenyl)hydrazine hydrochloride_5446-17-3.
- ChemicalBook. (n.d.). (5-CHLORO-2-METHOXY-PHENYL)-HYDRAZINE HYDROCHLORIDE Safety Data Sheets.
- MilliporeSigma. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride AldrichCPR.
- Molbase. (n.d.). 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis.
- Fisher Scientific. (2010). Safety Data Sheet: 1-(4-chloro-2-methylphenyl)hydrazine hydrochloride.
- MDPI. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity.
- General Organic Chemistry. (n.d.). Direct synthesis of hydrazones by visible light mediated aerobic oxidative cleavage of C=C bond. Retrieved from a research article on hydrazone synthesis.
- International Chemical Safety Cards (ICSCs). (n.d.). ICSC 0281 - HYDRAZINE.
- Organic Syntheses. (n.d.). Procedure for hydrazone formation.
- SpectraBase. (n.d.). Hydrazine.
- AChemBlock. (n.d.). (2-Chloro-5-methylphenyl)hydrazine hydrochloride 97.00% | CAS: 922510-92-7.
- PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- LGC Standards. (n.d.). [5-Chloro-2-(methylthio)phenyl]-hydrazine Hydrochloride.
- Sigma-Aldrich. (n.d.). (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride AldrichCPR.
- Santa Cruz Biotechnology. (n.d.). (5-Chloro-2-methoxy-phenyl)-hydrazine hydrochloride | CAS 5446-16-2.
- bioRxiv. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes.
- Scientific Research Publishing. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Retrieved from Scientific Research Publishing website.
- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- mzCloud. (2016). 2-(5-Chloro-2-methylanilino)-2-phenylacetonitrile.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. (5-CHLORO-2-METHYLPHENYL)HYDRAZINE | CAS 94447-40-2 [matrix-fine-chemicals.com]
- 6. (5-chloro-2-methyl-phenyl)hydrazine hydrochloride_5446-17-3_Hairui Chemical [hairuichem.com]
- 7. PubChemLite - (5-chloro-2-methylphenyl)hydrazine (C7H9ClN2) [pubchemlite.lcsb.uni.lu]
- 8. (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.es [fishersci.es]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. mzCloud – 2 5 Chloro 2 methylanilino 2 phenylacetonitrile [mzcloud.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]
- 16. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 17. echemi.com [echemi.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. ICSC 0281 - HYDRAZINE [chemicalsafety.ilo.org]
